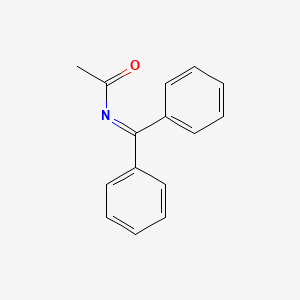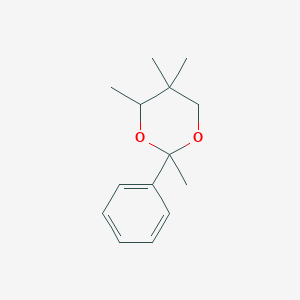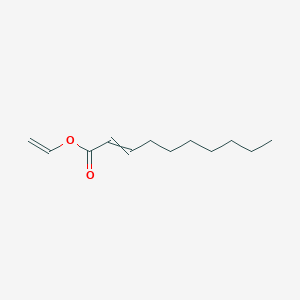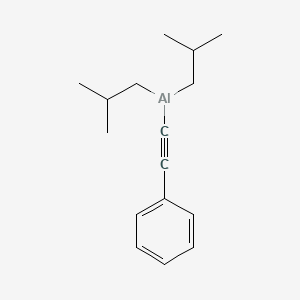
Bis(2-methylpropyl)(phenylethynyl)alumane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-methylpropyl)(phenylethynyl)alumane: is an organoaluminum compound known for its unique chemical properties and reactivity. This compound is characterized by the presence of aluminum bonded to two 2-methylpropyl groups and one phenylethynyl group. It is used in various chemical reactions and has applications in organic synthesis and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-methylpropyl)(phenylethynyl)alumane typically involves the reaction of aluminum compounds with 2-methylpropyl and phenylethynyl reagents. One common method is the reaction of diisobutylaluminum hydride with phenylacetylene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The process includes careful control of reaction parameters such as temperature, pressure, and the use of catalysts to enhance the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: Bis(2-methylpropyl)(phenylethynyl)alumane can act as a reducing agent, particularly in the reduction of carbonyl compounds to alcohols.
Hydroalumination: The compound undergoes hydroalumination reactions with alkynes, leading to the formation of alkenylaluminum compounds.
Substitution: It can participate in substitution reactions where the phenylethynyl group is replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Common reagents include carbonyl compounds, and the reaction is typically carried out in an inert solvent such as tetrahydrofuran.
Hydroalumination: Alkynes are the primary reagents, and the reaction is conducted under mild conditions with the presence of a catalyst.
Substitution: Various nucleophiles can be used, and the reaction conditions depend on the specific nucleophile and desired product.
Major Products:
Reduction: Alcohols
Hydroalumination: Alkenylaluminum compounds
Substitution: Substituted aluminum compounds
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(2-methylpropyl)(phenylethynyl)alumane is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the reduction of carbonyl compounds.
Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of this compound are studied for their potential use in drug synthesis and as intermediates in the production of pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in polymerization reactions and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of Bis(2-methylpropyl)(phenylethynyl)alumane involves its ability to donate electrons and form bonds with other molecules. The aluminum center acts as a Lewis acid, facilitating various chemical reactions. The phenylethynyl group provides additional reactivity, allowing the compound to participate in a wide range of transformations.
Vergleich Mit ähnlichen Verbindungen
Diisobutylaluminum hydride: Known for its use in reductions and hydroalumination reactions.
Triisobutylaluminum: Another organoaluminum compound with similar reactivity but different substituents.
Uniqueness: Bis(2-methylpropyl)(phenylethynyl)alumane is unique due to the presence of the phenylethynyl group, which imparts distinct reactivity compared to other organoaluminum compounds. This makes it particularly useful in specific synthetic applications where the phenylethynyl functionality is advantageous.
Eigenschaften
CAS-Nummer |
26076-80-2 |
|---|---|
Molekularformel |
C16H23Al |
Molekulargewicht |
242.33 g/mol |
IUPAC-Name |
bis(2-methylpropyl)-(2-phenylethynyl)alumane |
InChI |
InChI=1S/C8H5.2C4H9.Al/c1-2-8-6-4-3-5-7-8;2*1-4(2)3;/h3-7H;2*4H,1H2,2-3H3; |
InChI-Schlüssel |
FHRQBZJZUOIZJH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C[Al](CC(C)C)C#CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


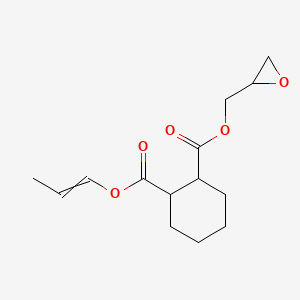
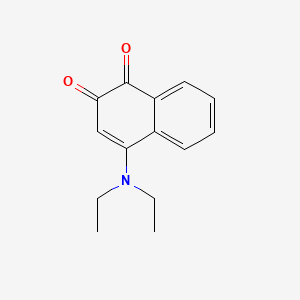

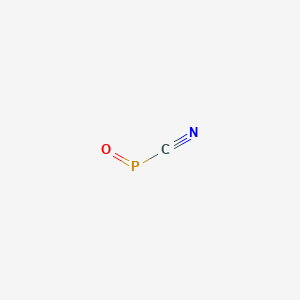

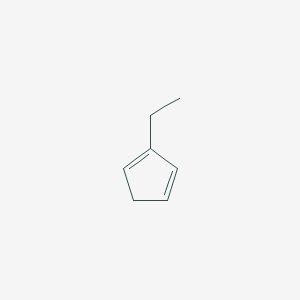

![5-[(E)-(4-Methylphenyl)diazenyl]-4-sulfanylidene-1,3-thiazolidin-2-one](/img/structure/B14700198.png)
![N-[(E)-butan-2-ylideneamino]-2-chloro-N-(2-chloroethyl)ethanamine;perchloric acid](/img/structure/B14700226.png)

